Atropine sulfate hydrate

Pharmaceutical Analysis Quality Control Pharmacopoeial Compliance

Atropine Sulfate Hydrate (CAS 5908-99-6) is the official USP/BP reference standard monohydrate form for compendial quality testing. Unlike the hygroscopic anhydrous form, this defined crystalline hydrate (C₃₄H₄₆N₂O₆·H₂SO₄·H₂O, MW 694.83) ensures reproducible aqueous solubility, controlled water content (≤4.0%), and consistent analytical weighing. Its solved crystal structure (space group P21/n) serves as the definitive baseline for polymorph screening and solid-state characterization. For USP monograph assays of Atropine Sulfate Injection and Ophthalmic Solution, only this compendial-grade hydrate delivers regulatory compliance, method suitability, and quantitative accuracy. Its marked tachycardia effect with minimal CNS sedation also makes it the preferred antimuscarinic for cardiovascular research models.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B10800028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate hydrate
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O
InChIInChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?;
InChIKeyTVKVKSNZFCRXOH-ZZJGABIISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Sulfate Hydrate (Monohydrate): Compendial Grade Muscarinic Antagonist for Regulated Pharmaceutical Analysis


Atropine sulfate hydrate (CAS 5908-99-6), specifically the monohydrate form, is the sulfate salt of the tropane alkaloid atropine, existing as a racemic mixture of (R)- and (S)-hyoscyamine [1]. It functions as a competitive, non-selective antagonist at central and peripheral muscarinic acetylcholine receptors . This specific hydrate form is the official substance recognized in major pharmacopoeias, including the United States Pharmacopeia (USP) and British Pharmacopoeia (BP), for use as a primary pharmaceutical reference standard in compendial quality testing [2]. Its chemical formula is 2(C₁₇H₂₃NO₃)·H₂SO₄·H₂O, with a molecular weight of 694.83 g/mol [3].

Why Anhydrous Atropine Sulfate or Alternative Antimuscarinics Cannot Substitute for Atropine Sulfate Hydrate in Regulated Environments


Direct substitution of atropine sulfate hydrate with its anhydrous counterpart is not permissible for compendial applications due to fundamental differences in physical properties and regulatory status. The anhydrous form is explicitly noted in the USP monograph as being hygroscopic, requiring special handling for accurate melting point determination [1]. Conversely, the monohydrate form provides a defined, stable crystalline state that is less prone to rapid moisture uptake, ensuring consistent weighing and analytical performance [2]. Furthermore, other antimuscarinic agents like scopolamine or ipratropium, while sharing a pharmacological class, possess distinct potency profiles and receptor subtype selectivity that preclude their use as direct analytical substitutes for atropine sulfate hydrate in validated compendial methods [3]. Using an unqualified form or alternative compound would invalidate regulatory compliance, method suitability, and quantitative accuracy.

Quantitative Differentiation of Atropine Sulfate Hydrate: Head-to-Head Evidence for Scientific Procurement Decisions


Compendial Purity Specification: Atropine Sulfate Hydrate vs. Unspecified Forms

Atropine sulfate hydrate is the defined chemical entity for compendial reference standards. The USP monograph for Atropine Sulfate specifies an assay range of 98.5% to 101.0% of (C₁₇H₂₃NO₃)₂·H₂SO₄, calculated on the anhydrous basis [1]. This is in contrast to general laboratory-grade material, which may be supplied as 'atropine sulfate' without a specified hydrate state and with a typical purity of ≥97% . The explicit monohydrate specification ensures that users procure the exact form validated for compendial methods, avoiding assay bias introduced by variable water content or undefined solid forms.

Pharmaceutical Analysis Quality Control Pharmacopoeial Compliance

Crystalline Hydrate Form vs. Anhydrous: Validated Crystal Structure and Stability for Solid-State Characterization

The crystal structure of atropine sulfate monohydrate has been definitively solved and refined, providing a unique fingerprint for material identification and quality control. It crystallizes in space group P21/n (#14) with unit cell parameters a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°, V = 3610.86(9) ų, and Z = 4 [1]. This structure is fundamentally different from anhydrous atropine sulfate, which is known to be highly hygroscopic and can rapidly rehydrate upon exposure to ambient humidity [2]. The availability of a validated powder pattern for the monohydrate enables unambiguous identification and quantification in complex formulations, a capability not available for the poorly characterized, amorphous, or variable anhydrous material.

Solid-State Chemistry X-ray Powder Diffraction Pharmaceutical Development

Controlled Water Content: A Critical Quality Attribute Differentiating Atropine Sulfate Hydrate from Anhydrous and Degraded Material

The USP monograph for Atropine Sulfate includes a specific test for water content, with a limit of not more than 4.0% [1]. This specification directly controls for the monohydrate's stoichiometric water of hydration, which is approximately 2.6% by weight (18.02 / 694.83). A typical Certificate of Analysis (COA) for a high-purity lot of atropine sulfate hydrate reports a water content of 3.3% by Karl Fischer titration . In contrast, anhydrous atropine sulfate is explicitly defined by a water content approaching 0%, but it is so hygroscopic that it rapidly absorbs atmospheric moisture, leading to variable and uncontrolled hydration states that compromise accurate weighing and assay results [1].

Analytical Chemistry Karl Fischer Titration Pharmaceutical Quality Control

Pharmacological Potency Profile: Atropine's Unique Balance of Peripheral and Central Effects Among Antimuscarinics

In a comparative pharmacological study of clinical anticholinergics, atropine was rated as having a 'marked effect' (+++) on tachycardia, a 'moderate effect' (++) on bronchodilatation and antisialagogue activity, and a 'minimal effect' (+) on sedation [1]. This profile is distinct from scopolamine, which has a marked effect (+++) on sedation and antisialagogue activity but only minimal effect (+) on tachycardia [1]. Glycopyrrolate, another alternative, shows moderate effects (++) on tachycardia and bronchodilatation but is 'almost devoid' (0) of central nervous system activity due to its inability to cross the blood-brain barrier [1][2]. Atropine's specific balance of effects makes it the 'most efficacious anticholinergic for treating bradyarrhythmias' [3], a claim not applicable to its comparators.

Receptor Pharmacology Anesthesiology Drug Discovery

Defined Solubility Profile for Formulation Development: Hydrate vs. Variable Forms

The solubility of atropine sulfate monohydrate is well-defined and controlled by its specific crystalline state. It is reported to be soluble in water at 2500 mg/mL at 4°C, and in ethanol at 200 mg/mL at 4°C [1]. This high aqueous solubility is a key property for developing injectable and ophthalmic solutions. In contrast, the anhydrous form is hygroscopic, and its solubility can vary as it rapidly and unpredictably hydrates upon exposure to air, making accurate and reproducible formulation studies challenging . Other antimuscarinic salts, such as scopolamine hydrobromide or ipratropium bromide, possess different solubility characteristics and pH-dependent stability profiles, making them non-interchangeable in pre-formulation screens.

Pharmaceutical Formulation Pre-formulation Studies Solubility Science

Definitive Application Scenarios for Atropine Sulfate Hydrate Based on Quantifiable Evidence


Primary Reference Standard for Compendial Method Validation and System Suitability Testing

The USP and BP designate Atropine Sulfate Hydrate as the official reference standard for all compendial monographs involving atropine sulfate . Given its defined purity range (98.5-101.0% on anhydrous basis) [1] and controlled water content (≤4.0%) [1], it is the only form suitable for use in validated HPLC and potentiometric titration assays as per USP monographs for Atropine Sulfate Injection and Ophthalmic Solution. Using the anhydrous form or another antimuscarinic would invalidate the method's system suitability and fail a regulatory audit. This scenario is directly supported by the quantitative purity and water content evidence in Evidence Items 1 and 3.

Solid-State Characterization and Polymorph Screening in Pharmaceutical Development

The solved and refined crystal structure of atropine sulfate monohydrate (space group P21/n, V = 3610.86 ų) provides a definitive reference for solid-state characterization [2]. Researchers conducting polymorph screens or developing new solid dosage forms require this well-defined hydrate as a baseline. Its unique powder diffraction pattern enables the detection and quantification of other solid forms (e.g., anhydrous, amorphous) that may arise during processing, ensuring batch-to-batch consistency and intellectual property protection. This scenario is supported by the direct structural evidence in Evidence Item 2.

Pharmacological Studies Requiring a Defined Profile of Peripheral vs. Central Antimuscarinic Activity

For in vivo or ex vivo studies investigating cardiovascular or respiratory pharmacology, Atropine Sulfate Hydrate provides a distinct activity profile. Its combination of marked (+++) effect on tachycardia and moderate (++) bronchodilatation with only minimal (+) sedation makes it ideal for experiments where confounding central nervous system effects must be avoided [3]. In contrast, scopolamine's marked sedation (+++) would interfere with such studies. The quantitative pharmacological comparison in Evidence Item 4 justifies its selection over other class members.

Pre-formulation and Analytical Method Development for Soluble Dosage Forms

The high and reproducible aqueous solubility of the hydrate (2500 mg/mL at 4°C) makes it the preferred form for developing and analyzing liquid formulations like ophthalmic solutions and injectables [4]. Its controlled hydration state ensures that solubility is not a variable factor during method development, in stark contrast to the anhydrous form's hygroscopic nature and unpredictable solubility. This scenario is directly supported by the solubility and stability evidence in Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine sulfate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.